molecular formula C26H31N3O4S2 B429989 3-[(12,12-dimethyl-3-oxo-4-prop-2-enyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)sulfanyl]-N-[(4-ethoxyphenyl)methyl]propanamide CAS No. 352657-83-1

3-[(12,12-dimethyl-3-oxo-4-prop-2-enyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)sulfanyl]-N-[(4-ethoxyphenyl)methyl]propanamide

Cat. No.: B429989
CAS No.: 352657-83-1
M. Wt: 513.7g/mol
InChI Key: ULAWRIVEWDUOKU-UHFFFAOYSA-N
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Description

3-[(3-allyl-6,6-dimethyl-4-oxo-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-ethoxybenzyl)propanamide is a complex organic compound with a unique structure that combines elements of pyrano, thieno, and pyrimidinyl groups

Preparation Methods

The synthesis of 3-[(3-allyl-6,6-dimethyl-4-oxo-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-ethoxybenzyl)propanamide involves multiple steps, starting with the preparation of the core pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-2-yl structureThe final step involves the attachment of the sulfanyl and N-(4-ethoxybenzyl)propanamide groups under specific reaction conditions .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the allyl and benzyl positions.

    Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like dichloromethane or ethanol. Reaction conditions often involve controlled temperatures and pH levels.

    Major Products: The major products formed depend on the specific reaction and conditions used.

Scientific Research Applications

3-[(3-allyl-6,6-dimethyl-4-oxo-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-ethoxybenzyl)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar compounds include other pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-2-yl derivatives. Compared to these compounds, 3-[(3-allyl-6,6-dimethyl-4-oxo-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-ethoxybenzyl)propanamide is unique due to its specific substituents, which may confer distinct chemical and biological properties. Similar compounds include:

  • 2-[(3-allyl-6,6-dimethyl-4-oxo-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide
  • 2-((3-allyl-6,6-dimethyl-4-oxo-4,5,6,8-tetrahydro-3H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetic acid.

Properties

CAS No.

352657-83-1

Molecular Formula

C26H31N3O4S2

Molecular Weight

513.7g/mol

IUPAC Name

3-[(12,12-dimethyl-3-oxo-4-prop-2-enyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)sulfanyl]-N-[(4-ethoxyphenyl)methyl]propanamide

InChI

InChI=1S/C26H31N3O4S2/c1-5-12-29-24(31)22-19-14-26(3,4)33-16-20(19)35-23(22)28-25(29)34-13-11-21(30)27-15-17-7-9-18(10-8-17)32-6-2/h5,7-10H,1,6,11-16H2,2-4H3,(H,27,30)

InChI Key

ULAWRIVEWDUOKU-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)CNC(=O)CCSC2=NC3=C(C4=C(S3)COC(C4)(C)C)C(=O)N2CC=C

Canonical SMILES

CCOC1=CC=C(C=C1)CNC(=O)CCSC2=NC3=C(C4=C(S3)COC(C4)(C)C)C(=O)N2CC=C

Origin of Product

United States

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